N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide
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Overview
Description
N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide is a synthetic organic compound characterized by the presence of a trifluoromethoxy group, a nitro group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide
- 4-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
- 4-Methoxy-3-(trifluoromethyl)benzoyl chloride
- 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline
Uniqueness
N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide is unique due to the combination of its trifluoromethoxy and nitro groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances its stability and lipophilicity, while the nitro group provides a site for bioreduction and interaction with biological targets.
Properties
CAS No. |
494208-81-0 |
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Molecular Formula |
C15H11F3N2O4 |
Molecular Weight |
340.25 g/mol |
IUPAC Name |
N-[2-methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C15H11F3N2O4/c1-9-8-10(24-15(16,17)18)6-7-12(9)19-14(21)11-4-2-3-5-13(11)20(22)23/h2-8H,1H3,(H,19,21) |
InChI Key |
WZPRIQJCEDGMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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